molecular formula C17H14O2 B030453 5-Ethenyl-1-methylphenanthrene-2,7-diol CAS No. 137319-34-7

5-Ethenyl-1-methylphenanthrene-2,7-diol

Cat. No. B030453
CAS RN: 137319-34-7
M. Wt: 250.29 g/mol
InChI Key: GSSPKCPIRDPBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dehydroeffusol and related compounds often involves dehydrogenation reactions. Dehydrogenation, especially acceptorless dehydrogenation (AD), plays a crucial role in the synthesis of complex organic compounds by removing hydrogen gas from substrates, leading to the formation of new bonds and structures. This method provides an environmentally benign pathway due to its efficiency and minimal waste production. Although specific synthesis routes for dehydroeffusol are not detailed in the available literature, the principles of acceptorless dehydrogenation could be relevant for its synthesis or the synthesis of structurally related compounds (Gunanathan & Milstein, 2013).

Molecular Structure Analysis

The molecular structure of dehydroeffusol, being a phenanthrene derivative, suggests a complex aromatic system. Phenanthrenes are known for their stable three-ring system, which is significant in determining their chemical reactivity and physical properties. The structure of dehydroeffusol allows for various interactions, including π-π interactions, which can influence its biological activity. Studies on similar compounds have utilized X-ray crystallography and NMR spectroscopy to elucidate their structure, but specific analyses of dehydroeffusol's molecular structure are not directly mentioned in the surveyed literature.

Chemical Reactions and Properties

Dehydroeffusol, like other phenanthrenes, may undergo reactions typical of aromatic compounds, including electrophilic substitution and oxidation. Its chemical properties are influenced by its molecular structure, particularly the presence of functional groups that can partake in chemical reactions. The specific chemical reactions of dehydroeffusol have not been extensively detailed in the available sources but understanding the general behavior of phenanthrenes can provide insights into its reactivity.

Physical Properties Analysis

The physical properties of dehydroeffusol, such as melting point, solubility, and optical properties, are essential for its handling and application in research and development. These properties depend on its molecular structure, particularly its aromatic system and functional groups. Detailed studies on dehydroeffusol's physical properties are limited in the accessible literature.

Chemical Properties Analysis

The chemical properties of dehydroeffusol, including its stability, reactivity with other chemical agents, and behavior under different conditions, are crucial for its potential applications. Its phenanthrene core contributes to its chemical stability and reactivity, which can be modified through functionalization at different positions on the aromatic rings. The chemical properties of dehydroeffusol in relation to its biological activities, such as its effects on spasmogen-induced contractile responses and its anticancer activity, have been studied, showing its potential as a bioactive compound (Di et al., 2014; Chang et al., 2018).

Scientific Research Applications

Safety and Hazards

Dehydroeffusol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Dehydroeffusol interacts with various biomolecules in the cell, influencing biochemical reactions. It has been found to inhibit the Wnt/β-catenin pathway, a crucial signaling pathway involved in cell growth and differentiation .

Cellular Effects

Dehydroeffusol has significant effects on various types of cells, particularly cancer cells. It inhibits the growth and tumorigenicity of gastric cancer cells by selectively inducing tumor-suppressive endoplasmic reticulum stress and moderate apoptosis . It also suppresses the expression of vasculogenic mimicry key gene VE-cadherin .

Molecular Mechanism

At the molecular level, Dehydroeffusol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of the Wnt/β-catenin pathway, leading to decreased expression of genes involved in cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroeffusol change over time. It has been found to inhibit cell viability in a dose- and time-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroeffusol can be synthesized through various organic reactions involving phenanthrene derivatives. The synthetic route typically involves the formation of the phenanthrene core followed by specific functional group modifications to achieve the desired structure .

Industrial Production Methods: Industrial production of dehydroeffusol primarily relies on extraction from Juncus effusus. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate dehydroeffusol in its pure form .

Types of Reactions:

    Oxidation: Dehydroeffusol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert dehydroeffusol into its reduced forms, altering its biological activity.

    Substitution: Dehydroeffusol can participate in substitution reactions, where functional groups on the phenanthrene core are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, each with distinct biological activities .

Comparison with Similar Compounds

Dehydroeffusol is unique among phenanthrene compounds due to its diverse biological activities and low toxicity. Similar compounds include:

Dehydroeffusol stands out due to its specific functional groups and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

properties

IUPAC Name

5-ethenyl-1-methylphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSPKCPIRDPBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415709
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137319-34-7
Record name 5-Ethenyl-1-methyl-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137319-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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